[4-(methylsulfonyl)piperazino](2-nitrophenyl)methanone
Description
4-(methylsulfonyl)piperazinomethanone is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl methanone moiety
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-21(19,20)14-8-6-13(7-9-14)12(16)10-4-2-3-5-11(10)15(17)18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUHGXNJQRFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)piperazinomethanone typically involves the reaction of 4-(methylsulfonyl)piperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for 4-(methylsulfonyl)piperazinomethanone would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(methylsulfonyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, 4-(methylsulfonyl)piperazinomethanone is of interest due to its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers or other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)piperazinomethanone involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)piperazinomethanone
- 4-(methylsulfonyl)piperazinomethanone
- 4-(methylsulfonyl)piperazinomethanone
Uniqueness
4-(methylsulfonyl)piperazinomethanone is unique due to the presence of both the nitrophenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 4-(methylsulfonyl)piperazinomethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 306.33 g/mol
- Functional Groups : The compound features a piperazine ring, a nitrophenyl moiety, and a methylsulfonyl group, which contribute to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that 4-(methylsulfonyl)piperazinomethanone exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
The biological activity of 4-(methylsulfonyl)piperazinomethanone is believed to stem from its ability to interact with various molecular targets:
- Enzyme Interaction : The compound may bind to enzyme active sites, inhibiting their function and disrupting metabolic pathways.
- Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 4-(methylsulfonyl)piperazinomethanone against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 25 µM |
| P. aeruginosa | 100 µM |
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
These findings indicate that 4-(methylsulfonyl)piperazinomethanone holds promise as a potential anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A research team conducted a series of experiments to test the antimicrobial properties of this compound against multi-drug resistant strains. Results showed that it effectively inhibited growth at sub-MIC levels when combined with conventional antibiotics.
- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on various cancer cell lines, revealing that it not only inhibited cell growth but also altered cell cycle progression, leading to increased apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
